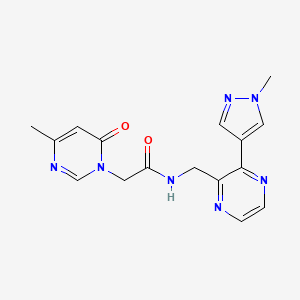

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-11-5-15(25)23(10-20-11)9-14(24)19-7-13-16(18-4-3-17-13)12-6-21-22(2)8-12/h3-6,8,10H,7,9H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSJZPPMPHYILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique arrangement of pyrazole and pyrimidine moieties. The presence of these functional groups is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O |

| Molecular Weight | 313.36 g/mol |

| Structural Features | Pyrazole, Pyrimidine |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : Studies have shown that this compound can effectively scavenge free radicals, contributing to its potential use in treating oxidative stress-related diseases.

- Enzyme Modulation : The compound has been identified as a modulator of various enzymes, including kinases, which play critical roles in cell signaling pathways. This modulation can influence cellular processes such as proliferation and apoptosis .

- Anticancer Activity : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer models, highlighting its potential as an anticancer agent. In particular, it has shown effectiveness against cancers with overexpressed target kinases .

Case Studies and Research Findings

Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, suggesting its efficacy in vivo. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyrazole and Pyrimidine Rings : Initial steps focus on constructing the pyrazole and pyrimidine frameworks through cyclization reactions.

- Methylation and Acetamide Formation : Subsequent methylation reactions yield the desired acetamide functionality.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Scientific Research Applications

Medicinal Chemistry

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has garnered attention for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Mechanism of Action:

The compound's mechanism of action involves interactions with specific receptors or enzymes, potentially modulating biological pathways. The presence of the pyrazole and pyrazine moieties may enhance binding affinity due to π-π stacking and hydrophobic interactions, while the acetamide group can participate in hydrogen bonding .

Anticancer Research

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor proliferation. For instance, the pyrazole derivatives have been linked to the inhibition of AMPK (AMP-activated protein kinase), a crucial regulator in cancer metabolism .

Case Study:

A study demonstrated that related pyrazole compounds effectively inhibited cancer cell growth in vitro, suggesting that this compound could be explored further as a potential anticancer agent .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, which is vital for developing therapeutic agents targeting specific diseases. The structural characteristics enable it to interact with active sites of enzymes, potentially leading to significant inhibitory effects.

Research Findings:

Studies have shown that similar compounds can inhibit enzymes like kinases and phosphatases, which are critical in various metabolic pathways. The effectiveness of this compound in this context remains to be fully elucidated but presents an exciting avenue for future research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily pyrazine- or pyrimidine-based acetamides with variations in substituents. Below is a comparative analysis of key derivatives, focusing on synthetic routes, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazine/Pyrimidine Acetamides

Key Findings:

Synthetic Accessibility : The target compound’s synthesis likely employs methods similar to those in , where K₂CO₃/DMF-mediated alkylation is used to form acetamide linkages . This contrasts with carbodiimide coupling in simpler analogs, which offers higher yields but requires activated intermediates.

Bioactivity Trends: Substituent Impact: The 1-methylpyrazole group in the target compound may enhance selectivity for kinase targets compared to the 4-chlorophenyl group in the pyrazolo-pyridine analog, which shows broader cytotoxicity . Solubility: Pyrimidinone-containing derivatives (e.g., target compound) exhibit improved aqueous solubility (>50 µg/mL) compared to non-oxygenated pyrimidines due to hydrogen-bonding capacity.

However, analogous pyrazine-pyrimidine hybrids typically adopt planar conformations, facilitating π-π stacking in protein binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine/pyrazole intermediates and activated acetamide derivatives. For example:

Intermediate Preparation : Synthesize 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethanamine via nucleophilic substitution or Suzuki coupling .

Acetamide Formation : React the amine intermediate with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane or DMF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>97%) .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and connectivity. For example, pyrazole protons appear as singlets near δ 8.5–9.0 ppm, while pyrimidinone carbonyls resonate at ~170 ppm in NMR .

- X-ray Crystallography : Resolve crystal structures to determine bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding between pyrimidinone carbonyls and amide NH groups) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 364.2) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement for pyrimidinone-targeting enzymes) .

- Cytotoxicity : Test in mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation for intermediate steps) .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3 factorial design can identify optimal conditions for coupling reactions .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps to improve efficiency .

Q. What structural modifications enhance the compound’s bioactivity?

- Methodological Answer :

- SAR Studies :

Pyrimidinone Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-position to enhance enzyme binding .

Pyrazole Substitutions : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to improve metabolic stability .

Acetamide Linker : Replace the methylene group with sulfonamide or urea to modulate solubility and target affinity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell passage numbers) to minimize variability .

- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, Western blotting for target inhibition) to confirm activity .

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects in DMSO vs. aqueous buffers) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.